molecular formula C22H20N2O2 B14240140 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine CAS No. 384818-45-5

4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine

Cat. No.: B14240140
CAS No.: 384818-45-5
M. Wt: 344.4 g/mol
InChI Key: VYVPNTZDTOJYAR-UHFFFAOYSA-N
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Description

4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the pyrimidine ring via ethenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with pyrimidine derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with pyrimidine-4,6-dicarbaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine is unique due to its specific structural arrangement and the presence of ethenyl linkages, which contribute to its distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and industrial uses .

Properties

CAS No.

384818-45-5

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4,6-bis[2-(4-methoxyphenyl)ethenyl]pyrimidine

InChI

InChI=1S/C22H20N2O2/c1-25-21-11-5-17(6-12-21)3-9-19-15-20(24-16-23-19)10-4-18-7-13-22(26-2)14-8-18/h3-16H,1-2H3

InChI Key

VYVPNTZDTOJYAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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